Technical Monograph: (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Technical Monograph: (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Privileged Building Block for Kinase Inhibitor & Biaryl Synthesis
Executive Summary
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704080-33-0) is a specialized organoboron reagent used primarily in the synthesis of complex pharmaceutical ingredients (APIs). Structurally, it functions as a "privileged fragment" in medicinal chemistry, combining an electron-rich ortho-methoxy anchor with an electron-withdrawing meta-sulfonyl pyrrolidine tail.
This unique "push-pull" electronic architecture makes it a critical intermediate for developing FLT3 tyrosine kinase inhibitors (for Acute Myeloid Leukemia) and GPCR modulators (e.g., 5-HT6 antagonists). This guide details its physicochemical profile, synthetic utility in Suzuki-Miyaura cross-couplings, and handling protocols for high-fidelity drug discovery campaigns.
Chemical Profile & Structural Logic
Physicochemical Specifications
| Property | Data |
| IUPAC Name | (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid |
| CAS Number | 1704080-33-0 |
| Molecular Formula | C₁₁H₁₆BNO₅S |
| Molecular Weight | 285.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; prone to boroxine trimerization upon dehydration |
Structural Activity Relationship (SAR) Logic
This molecule is designed to introduce two distinct pharmacophores simultaneously during a cross-coupling event:
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The Ortho-Methoxy Group (The Anchor):
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Chemical Role: Acts as an Electron Donating Group (EDG). It increases the nucleophilicity of the aryl ring, facilitating transmetallation in catalytic cycles.
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Biological Role: Often functions as a hydrogen bond acceptor in the kinase hinge region or improves metabolic stability by blocking metabolic oxidation at the phenyl ring.
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The Meta-Pyrrolidinylsulfonyl Group (The Tail):
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Chemical Role: An Electron Withdrawing Group (EWG). It acidifies the boronic acid slightly, but its primary function is structural.
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Biological Role: This moiety is a classic "solubilizing tail." The sulfonamide provides polar interactions, while the pyrrolidine ring offers hydrophobic bulk, often targeting the solvent-exposed regions of a protein binding pocket (e.g., the P-loop in kinases).
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Synthetic Utility: Optimized Suzuki-Miyaura Coupling
The primary application of this reagent is in Palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the ortho-methoxy group introduces steric bulk that can hinder standard protocols.
Mechanistic Challenge: The "Orthogonal" Effect
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Problem: The ortho-substituent (OMe) creates steric hindrance around the Carbon-Boron bond, potentially slowing down the transmetallation step of the catalytic cycle.
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Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to accelerate the cycle and prevent protodeboronation.
Recommended Experimental Protocol
Objective: Coupling of (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a heteroaryl chloride (e.g., a chloropyrimidine scaffold).
Reagents:
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Nucleophile: (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 equiv)
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Electrophile: Heteroaryl Chloride (1.0 equiv)
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Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Chosen for resistance to steric bulk.
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Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates)
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Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
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Inert Setup: Charge a reaction vial with the heteroaryl chloride, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).
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Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Note: Adding catalyst last prevents premature oxidation.
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Solvent Degassing: Add the pre-degassed Dioxane/Water mixture via syringe.
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Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS.
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Checkpoint: Look for the disappearance of the chloride starting material. The boronic acid may show a "boroxine" peak in LC-MS, which is normal.
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Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Visualization of the Reaction Pathway
The following diagram illustrates the catalytic cycle and the specific role of the functional groups.
Figure 1: Catalytic cycle highlighting the critical transmetallation step where the steric influence of the methoxy group must be managed.
Applications in Drug Discovery[2][3]
FLT3 Inhibitors (Acute Myeloid Leukemia)
The pyrrolidin-1-ylsulfonyl moiety is a validated pharmacophore in FLT3 inhibitors. In the context of AML (Acute Myeloid Leukemia), this specific boronic acid allows for the modular installation of the "tail" region of the inhibitor.
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Mechanism: The biaryl core formed via this boronic acid fits into the ATP-binding pocket. The sulfonamide group often interacts with the solvent front or specific residues (e.g., Asp835) to improve selectivity against other kinases like c-Kit.
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Reference Case: Similar structural motifs are found in next-generation FLT3 inhibitors designed to overcome resistance mutations (e.g., FLT3-ITD).
5-HT6 Antagonists (CNS Targets)
Sulfonyl-pyrrolidine derivatives are also prominent in GPCR research, particularly for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease. The boronic acid serves as a modular unit to screen various "head groups" against this constant "tail."
Drug Discovery Workflow Visualization
Figure 2: Workflow demonstrating the insertion of the boronic acid fragment during the Hit-to-Lead phase.
Quality Control & Handling
Analytical Markers
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1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (~3.8 ppm) and the pyrrolidine multiplets (1.6–1.8 ppm and 3.1–3.3 ppm). The aromatic protons will show a characteristic 1,2,5-substitution pattern (doublet, doublet of doublets, doublet).
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MS (ESI): Expect a mass peak of [M+H]+ = 286.1. Note that boronic acids often show [M-H2O+H]+ or dimer/trimer peaks in mass spectrometry.
Stability Warning
Boronic acids are equilibrium mixtures with their anhydrides (boroxines).
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Observation: If the melting point appears broad or the NMR shows extra peaks, the compound may have partially dehydrated.
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Remedy: This is reversible and generally does not affect the Suzuki coupling efficiency, as the base (K₂CO₃) hydrolyzes the boroxine back to the active boronate species in situ.
References
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Chemical Identity & Properties
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Title: (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (Derivative Analog Data).[2]
- Source: Sigma-Aldrich / Merck.
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URL:
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FLT3 Kinase Inhibitor Applications
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Suzuki-Miyaura Protocols
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
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URL:[Link]
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Boronic Acid Stability
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
- Source: N
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URL:[Link]
